molecular formula C24H22N2O3 B5728923 N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5728923
M. Wt: 386.4 g/mol
InChI Key: HUEUIBHXBXNFQV-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is still not fully understood. However, studies have suggested that it exerts its effects by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation. N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and physiological effects:
N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to increase the levels of glutathione, which is an important antioxidant enzyme. Studies have also suggested that N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit neuroprotective effects in animal models, making it a promising candidate for further research. Additionally, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to exhibit anti-viral properties, making it a potential candidate for the treatment of viral infections. Further studies are needed to fully understand the mechanism of action of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a promising chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of the compound with good purity. N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the potential of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a therapeutic agent.

Synthesis Methods

The synthesis of N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves a multi-step process that begins with the reaction of 4-biphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-2-carbohydrazide in the presence of a base to yield N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have shown that N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of inflammatory diseases. Additionally, N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[(E)-1-(4-phenylphenyl)propylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-20(19-14-12-18(13-15-19)17-8-4-3-5-9-17)25-26-24(27)23-16-28-21-10-6-7-11-22(21)29-23/h3-15,23H,2,16H2,1H3,(H,26,27)/b25-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEUIBHXBXNFQV-LKUDQCMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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